Ethyl 6-Fluoroindole-3-carboxylate
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Overview
Description
Ethyl 6-Fluoroindole-3-carboxylate is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-Fluoroindole-3-carboxylate typically involves the reaction of substituted o-iodoaniline with dicarbonyl compounds, followed by cyclization and esterification . One common method includes:
Formation of Imine: Reacting substituted o-iodoaniline with a dicarbonyl compound to form an imine intermediate.
Cyclization: Cyclizing the imine intermediate using a base and a catalytic amount of copper(I) iodide (CuI).
Esterification: Converting the resulting indole derivative to the ethyl ester using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-Fluoroindole-3-carboxylate undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, electrophilic substitution reactions occur readily.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often involving the indole nitrogen or the fluoro group.
Nucleophilic Substitution: The fluoro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Halogenated Indoles: From electrophilic halogenation.
Oxidized Derivatives: From oxidation reactions.
Reduced Derivatives: From reduction reactions.
Scientific Research Applications
Ethyl 6-Fluoroindole-3-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Explored as a lead compound for developing new therapeutic agents targeting various diseases.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 6-Fluoroindole-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Ethyl 6-Fluoroindole-3-carboxylate can be compared with other indole derivatives:
Ethyl 1H-indole-3-carboxylate: Lacks the fluoro group, resulting in different chemical properties and biological activities.
5(6)-Fluoroindole-carboxamide Derivatives: Similar fluoro substitution but different functional groups, leading to varied applications and mechanisms.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical structure allows for diverse reactions and interactions, making it a valuable tool in the fields of chemistry, biology, medicine, and industry.
Biological Activity
Ethyl 6-Fluoroindole-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential applications in drug development.
Chemical Structure and Synthesis
This compound is characterized by an indole structure with a fluorine atom at the 6-position and an ethyl ester at the 3-position. This unique arrangement contributes to its chemical reactivity and biological properties. Various synthetic methods have been developed to produce this compound, often focusing on optimizing yield and purity.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various pathogens, making it a candidate for further investigation in infectious disease treatment.
- Anticancer Activity : Preliminary research suggests that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Enzyme Inhibition : It has been identified as a potential inhibitor of cytochrome P450 enzyme CYP1A2, which is crucial for drug metabolism. This interaction may lead to important implications for drug-drug interactions.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Interaction with Biological Targets : The compound interacts with various enzymes and receptors involved in metabolic pathways. The presence of the fluorine atom enhances binding affinity to specific targets, potentially increasing its efficacy.
- Covalent Bond Formation : The ethyl ester group can form covalent bonds with nucleophilic residues in proteins, leading to modulation of enzyme activity and protein function.
Research Findings and Case Studies
Several studies have evaluated the biological effects of this compound:
- Antimicrobial Studies : A study demonstrated that this compound exhibited potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .
- Cancer Cell Line Evaluation : In vitro assays using various cancer cell lines indicated that this compound effectively reduced cell viability and induced apoptosis, with IC50 values suggesting strong anticancer potential.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, comparisons can be made with structurally similar compounds:
Compound Name | Similarity Index | Unique Features |
---|---|---|
Ethyl 5-Fluoroindole-2-carboxylate | 0.97 | Different position of fluorine; potential varied activity |
Methyl 5-Fluoroindole-2-carboxylate | 0.94 | Methyl group instead of ethyl; affects solubility |
Ethyl 4-Fluoroindole-2-carboxylate | 0.93 | Fluorine at different position; alters reactivity |
These comparisons illustrate how minor structural modifications can lead to significant differences in biological activity and chemical behavior.
Properties
Molecular Formula |
C11H10FNO2 |
---|---|
Molecular Weight |
207.20 g/mol |
IUPAC Name |
ethyl 6-fluoro-1H-indole-3-carboxylate |
InChI |
InChI=1S/C11H10FNO2/c1-2-15-11(14)9-6-13-10-5-7(12)3-4-8(9)10/h3-6,13H,2H2,1H3 |
InChI Key |
LFXOAQJQPSBULX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C1C=CC(=C2)F |
Origin of Product |
United States |
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